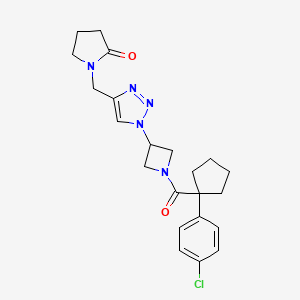

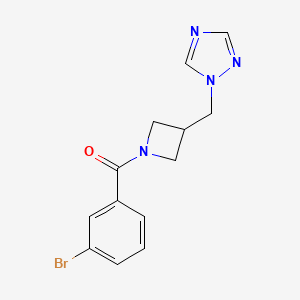

1-((1-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

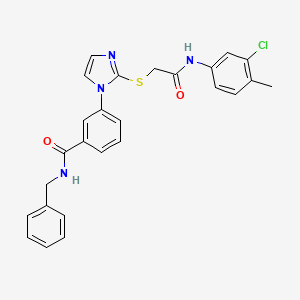

The compound contains several functional groups including a 4-chlorophenyl group, a cyclopentanecarbonyl group, an azetidin-3-yl group, a 1H-1,2,3-triazol-4-yl group, and a pyrrolidin-2-one group. These groups are common in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings, along with the various functional groups, would likely confer a range of chemical and biological properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carbonyl group could make the compound polar, affecting its solubility in different solvents .Scientific Research Applications

Synthesis and Biological Evaluation

Azetidinones and their derivatives are recognized for their antidepressant and nootropic activities. The synthesis of 2-azetidinones involves novel methods, indicating the versatility of these compounds in pharmacological applications. Compounds with specific substitutions on the aryl ring exhibited significant antidepressant activity, showcasing the potential of structural modifications to enhance biological effects (Thomas et al., 2016).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, has been explored for their antibacterial and antifungal activities. This method underscores the efficiency of microwave irradiation in the rapid synthesis of pharmacologically active compounds (Mistry & Desai, 2006).

Antimicrobial Screening

The antimicrobial properties of quinoline nucleus-containing azetidinone derivatives have been evaluated, with some compounds showing significant activity against various bacterial and fungal strains. This research points to the potential use of azetidinone derivatives in combating infectious diseases (Desai & Dodiya, 2014).

Anticancer and Antimicrobial Agents

Newly synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, containing azetidinone motifs, have been studied for their anticancer and antimicrobial activities. The investigation into these compounds highlights the ongoing search for novel therapeutics with dual-functionality against cancer and microbial infections (Katariya et al., 2021).

Novel Broad-Spectrum Antifungal Agent

The process development of Voriconazole, a triazole antifungal agent, illustrates the importance of azetidinone derivatives in the synthesis of broad-spectrum antifungals. This example provides insight into the complex synthesis routes and stereochemical considerations involved in developing new antifungal medications (Butters et al., 2001).

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis . Therefore, it’s plausible that this compound may also target Mycobacterium tuberculosis.

Mode of Action

Based on its structural similarity to other anti-tubercular agents, it can be hypothesized that it might inhibit the growth ofMycobacterium tuberculosis by interfering with essential bacterial processes .

Biochemical Pathways

Anti-tubercular agents often target pathways essential for the survival and replication ofMycobacterium tuberculosis, such as cell wall synthesis, protein synthesis, and DNA replication .

Result of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis, suggesting that this compound may also exhibit anti-tubercular activity .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[[1-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN5O2/c23-17-7-5-16(6-8-17)22(9-1-2-10-22)21(30)27-14-19(15-27)28-13-18(24-25-28)12-26-11-3-4-20(26)29/h5-8,13,19H,1-4,9-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPOYEHJUUPOTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2917491.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2917495.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2917499.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2917511.png)